Chemical properties and stability of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Chemical properties and stability of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure, widely recognized as a "privileged" core in medicinal chemistry.[1][2][3][4] Its unique electronic and structural characteristics have led to its incorporation into numerous marketed drugs, including the anxiolytic alpidem and the sedative-hypnotic zolpidem.[2][4] Within this important class of compounds, Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate emerges as a highly versatile synthetic intermediate. Its structure combines the biologically relevant imidazo[1,2-a]pyridine nucleus with two key functional handles: a bromine atom, ideal for cross-coupling reactions, and an ethyl ester, which can be readily hydrolyzed or converted into other functional groups.
This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive analysis of the chemical properties, stability, and reactivity of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate. By synthesizing data from related structures and fundamental chemical principles, this document offers practical insights into the compound's synthesis, characterization, handling, and potential degradation pathways, ensuring its effective utilization in complex synthetic endeavors.
Section 1: Core Molecular Structure and Physicochemical Properties
Structural Analysis
The structure of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate is composed of three critical components that dictate its overall chemical behavior:
-
The Imidazo[1,2-a]pyridine Core: This fused bicyclic system is aromatic and planar. The nitrogen atom at the bridgehead (N4) imparts a unique electronic distribution, making the five-membered imidazole ring relatively electron-rich and susceptible to electrophilic attack, while the six-membered pyridine ring is generally more electron-deficient.
-
The Bromine Substituent (C7): Positioned on the pyridine ring, the bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of aryl, alkyl, or other functionalities.
-
The Ethyl Acetate Side Chain (C2): The ester group at position 2 is a key site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid,[5] reduced to an alcohol, or converted to an amide, providing a gateway to a diverse array of derivatives.
Figure 1. Molecular Structure of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. While experimental data for this specific molecule is scarce, these values are derived from the parent structures and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | - |
| Molecular Weight | 283.12 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on related compounds[6] |
| CAS Number | Not readily available | - |
| Predicted LogP | ~2.5 - 3.0 | Computational Prediction |
| Predicted pKa (basic) | ~3.5 - 4.5 (Pyridine N) | Computational Prediction |
| Predicted pKa (acidic) | ~10 - 11 (Imidazole N-H) | Computational Prediction |
Section 2: Synthesis and Characterization
Plausible Synthetic Route
The synthesis of the imidazo[1,2-a]pyridine core is well-established, most commonly proceeding via the Tschitschibabin reaction or its modern variations. The most logical and efficient synthesis of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate involves the condensation and subsequent cyclization of 4-bromo-2-aminopyridine with an ethyl 3-halo-2-oxopropanoate derivative, such as ethyl bromopyruvate.
Causality of Experimental Design:
-
Starting Materials: 4-bromo-2-aminopyridine is chosen as it directly installs the required bromine at the C7 position of the final product. Ethyl bromopyruvate provides the necessary three-carbon chain with the correct oxidation state and the ethyl ester functionality.
-
Reaction Conditions: The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of the starting materials.[7] It is often heated under reflux to provide the activation energy for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps. The addition of a mild base like sodium bicarbonate may be used to neutralize the HBr formed during the reaction, preventing protonation of the aminopyridine and improving yields.[8]
Standard Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.[3]
-
¹H & ¹³C NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the imidazopyridine core, a singlet for the CH₂ group of the acetate side chain, and a quartet and triplet for the ethyl ester group. The bromine atom will influence the chemical shifts of adjacent protons.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (~160-170 ppm), carbons of the aromatic rings, and the aliphatic carbons of the ethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is the distinctive isotopic signature for a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: Expect strong absorption bands corresponding to the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching vibrations.
Section 3: Chemical Reactivity and Stability Profile
Understanding the stability of the title compound under various conditions is critical for its application in multi-step syntheses and for defining appropriate storage conditions.
Hydrolytic Stability: The Ester Linkage
The ethyl ester is the most susceptible functional group to hydrolysis. This reaction, which splits the ester into its parent carboxylic acid and ethanol, can be catalyzed by either acid or base.[9][10]
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[9][11] To drive the reaction to completion, a large excess of water is required, typically by using a dilute aqueous acid solution (e.g., HCl or H₂SO₄) and heating the mixture.[11]
-
Experimental Protocol: Acid Hydrolysis
-
Dissolve Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate (1.0 eq) in a suitable co-solvent like THF or ethanol.
-
Add an excess of 1-3 M aqueous HCl (10-20 eq of water).
-
Heat the mixture to reflux (60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, adjust the pH to neutral to precipitate the carboxylic acid product, and isolate by filtration.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[10][12] Stoichiometric amounts of a strong base like NaOH or LiOH are used.[13]
-
Experimental Protocol: Saponification
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add a solution of NaOH or LiOH (1.1-1.5 eq) in water.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup. Acidify the aqueous layer with dilute HCl to protonate the carboxylate, leading to the precipitation of 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid.[5]
-
Thermal Stability
Based on studies of similar heterocyclic compounds, the imidazo[1,2-a]pyridine core is expected to be thermally robust.[14] Thermal decomposition, when it occurs, is likely a multi-step process.
-
Predicted Decomposition Profile:
-
Initial Stability: The compound is likely stable up to temperatures around 200 °C.[14]
-
First Decomposition Stage: Degradation would likely initiate with the loss or rearrangement of the ethyl acetate side chain.
-
Further Decomposition: At higher temperatures (>400 °C), the bicyclic aromatic core would begin to fragment.[14]
-
-
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to 600-800 °C at a controlled rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature to determine the onset of decomposition and identify distinct degradation steps.
-
Photostability
Aromatic bromides can be susceptible to photodecomposition.[15] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species. This can result in debromination or other undesired side reactions.
-
Experimental Protocol: Photostability Assessment
-
Prepare a standard solution of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol).
-
Expose the solution to a controlled UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Keep a control sample of the same solution protected from light.
-
At various time intervals, analyze both the exposed and control samples by HPLC with a UV detector.
-
Compare the peak area of the parent compound to quantify the extent of degradation and monitor for the appearance of new peaks corresponding to photoproducts.
-
Section 4: Handling, Storage, and Safety
-
Storage: To ensure long-term stability, the compound should be stored under conditions that mitigate the risks identified above. The recommended storage is in a tightly sealed container, protected from light, in a dry and cool environment (2-8 °C is ideal).[5]
-
Handling: As with most halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a valuable and versatile intermediate for chemical synthesis and drug discovery. Its core imidazo[1,2-a]pyridine structure offers a foundation for biological activity, while its bromo and ethyl acetate functionalities provide orthogonal handles for extensive chemical modification. A thorough understanding of its stability is paramount for its successful application. The compound is susceptible to hydrolysis under both acidic and basic conditions, with the latter being an irreversible process. While thermally stable to approximately 200 °C, care should be taken to avoid prolonged exposure to high temperatures. Furthermore, its potential for photodecomposition necessitates protection from UV light during storage and handling. By adhering to the guidelines and protocols outlined in this guide, researchers can confidently and effectively leverage this powerful building block in their synthetic programs.
References
-
Current Chemistry Letters (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Assiut University. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
MySkinRecipes. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. Available at: [Link]
-
RSC Advances (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. DOI:10.1039/D3RA07842F. Available at: [Link]
-
ResearchGate (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Available at: [Link]
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
BIO Web of Conferences (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
MDPI (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
ACS Publications. Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
PMC (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]
-
Chemistry LibreTexts (2022). 11.9: Hydrolysis of Esters. Available at: [Link]
-
Master Organic Chemistry (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
E3S Web of Conferences (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available at: [Link]
-
PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Available at: [Link]
-
PMC. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available at: [Link]
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
-
organic-chemistry.org. Ester to Acid - Common Conditions. Available at: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
ACS Omega (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
MDPI (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Available at: [Link]
-
ResearchGate. (PDF) The thermal decomposition of azidopyridines. Available at: [Link]
-
YouTube (2021). Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. Available at: [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
ERIC (2017). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
PMC. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. Available at: [Link]
-
PubMed (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1019018-46-2|7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 7-Bromoimidazo[1,2-a]pyridine | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
